2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H17NO4S2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis Approaches : D. Lomov (2019) developed two alternative approaches for the synthesis of a similar compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These approaches provide process-oriented methods that can potentially be applied to the synthesis of related compounds like 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (D. Lomov, 2019).
Chemical Reactions and Properties
- Sulfonation Techniques : H. Fan (1990) highlighted the use of sulfonation for removing undesired isomers in the synthesis of pharmaceutical intermediates, which suggests that techniques involving sulfonation could be relevant for the manipulation of this compound (H. Fan, 1990).
- Copolymerization Studies : Y. Şahin, K. Pekmez, and A. Yildiz (2002) investigated the effects of aminobenzenesulfonic acids on the electropreparation and properties of polyaniline, indicating that similar acids could be studied for their copolymerization potential and electrochemical properties (Y. Şahin et al., 2002).
Catalytic and Synthetic Applications
- Catalytic Applications in Alcohol Oxidation : S. Hazra et al. (2015) explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, suggesting a potential area of application for related sulfonic acids in catalysis (S. Hazra et al., 2015).
- Photodecomposition Studies : C. Chignell et al. (1980) examined the photodecomposition of sulfanilamide and related compounds, indicating that studies of the photodecomposition of similar sulfonic acid compounds could be relevant (C. Chignell et al., 1980).
Desulfurization Processes
- Desulfurization in Diesel Fuel : Hongshuai Gao et al. (2010) demonstrated the use of Bronsted acidic ionic liquids for the desulfurization of diesel, which could be applicable for exploring the desulfurization potential of related sulfonic acids (Hongshuai Gao et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIPAYKVUIDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-33-7 |
Source
|
Record name | 4703-33-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.